
3-(4-Methylphenyl)-1-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(p-tolyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a phenyl group and a p-tolyl group attached to the pyrazole ring, making it a substituted pyrazole
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(p-tolyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with p-tolyl ketone under acidic conditions. The reaction typically proceeds via the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids as catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1-Phenyl-3-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl or p-tolyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazoles or other substituted derivatives.
科学的研究の応用
1-Phenyl-3-(p-tolyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-Phenyl-3-(p-tolyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The compound’s anti-inflammatory effects may result from its ability to inhibit the production of pro-inflammatory cytokines or block specific signaling pathways .
類似化合物との比較
Similar Compounds
- 1-Phenyl-3-(4-bromophenyl)-1H-pyrazole
- 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole
- 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole
Uniqueness
1-Phenyl-3-(p-tolyl)-1H-pyrazole is unique due to the presence of both phenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The p-tolyl group, with its electron-donating methyl substituent, can enhance the compound’s stability and modify its interaction with biological targets compared to other similar compounds .
特性
CAS番号 |
33064-20-9 |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-13-7-9-14(10-8-13)16-11-12-18(17-16)15-5-3-2-4-6-15/h2-12H,1H3 |
InChIキー |
LPKOTNUFRGSROY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


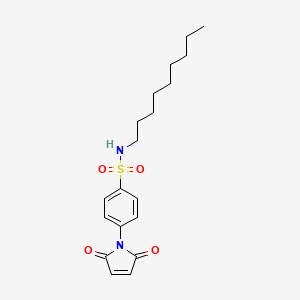


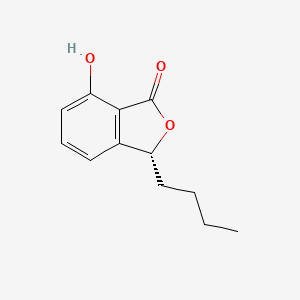
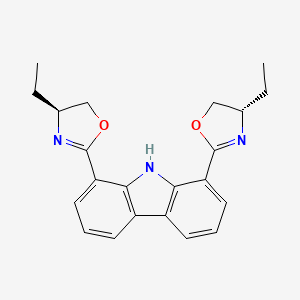
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
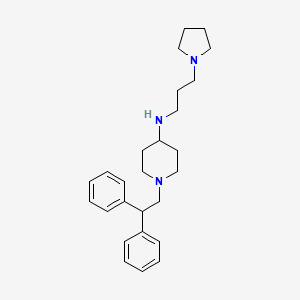
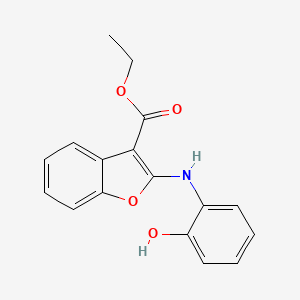

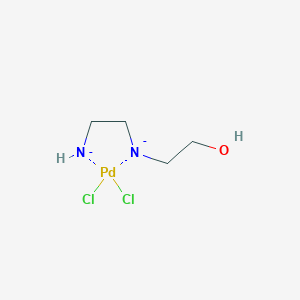
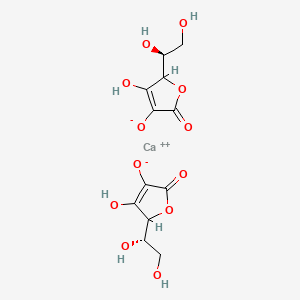
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)


